Cas no 311348-58-0 (Methyl 2,6-dichloro-3-formylbenzoate)

Methyl 2,6-dichloro-3-formylbenzoate is a versatile intermediate in organic synthesis, particularly valued for its reactive formyl and ester functional groups. The presence of two chlorine atoms at the 2- and 6-positions enhances its electrophilic character, making it suitable for further derivatization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The formyl group allows for condensation or reduction reactions, while the methyl ester provides a handle for hydrolysis or transesterification. This compound is commonly employed in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals, where its structural features enable precise functionalization. Its stability under standard storage conditions ensures consistent performance in synthetic applications.
Methyl 2,6-dichloro-3-formylbenzoate structure
311348-58-0 structure
商品名:Methyl 2,6-dichloro-3-formylbenzoate
CAS番号:311348-58-0
MF:C9H6Cl2O3
メガワット:233.05
MDL:MFCD34475501
CID:5077575
PubChem ID:10489780

Methyl 2,6-dichloro-3-formylbenzoate 化学的及び物理的性質

名前と識別子

    • Methyl 2,6-dichloro-3-formylbenzoate
    • MDL: MFCD34475501
    • インチ: 1S/C9H6Cl2O3/c1-14-9(13)7-6(10)3-2-5(4-12)8(7)11/h2-4H,1H3
    • InChIKey: ADHQQWACKQLBFZ-UHFFFAOYSA-N
    • ほほえんだ: C1C=C(C(C(OC)=O)=C(Cl)C=1C=O)Cl

Methyl 2,6-dichloro-3-formylbenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27737038-2.5g
methyl 2,6-dichloro-3-formylbenzoate
311348-58-0 95.0%
2.5g
$1959.0 2025-03-19
Enamine
EN300-27737038-0.5g
methyl 2,6-dichloro-3-formylbenzoate
311348-58-0 95.0%
0.5g
$780.0 2025-03-19
Enamine
EN300-27737038-5g
methyl 2,6-dichloro-3-formylbenzoate
311348-58-0 95%
5g
$3147.0 2023-09-10
Aaron
AR022M05-100mg
Methyl 2,6-dichloro-3-formylbenzoate
311348-58-0 95%
100mg
$503.00 2025-02-13
1PlusChem
1P022LRT-500mg
Methyl 2,6-dichloro-3-formylbenzoate
311348-58-0 95%
500mg
$1109.00 2024-05-06
1PlusChem
1P022LRT-1g
Methyl 2,6-dichloro-3-formylbenzoate
311348-58-0 95%
1g
$1405.00 2024-05-06
1PlusChem
1P022LRT-5g
Methyl 2,6-dichloro-3-formylbenzoate
311348-58-0 95%
5g
$3952.00 2024-05-06
Aaron
AR022M05-2.5g
Methyl 2,6-dichloro-3-formylbenzoate
311348-58-0 95%
2.5g
$2719.00 2025-02-13
1PlusChem
1P022LRT-50mg
Methyl 2,6-dichloro-3-formylbenzoate
311348-58-0 95%
50mg
$363.00 2024-05-06
1PlusChem
1P022LRT-10g
Methyl 2,6-dichloro-3-formylbenzoate
311348-58-0 95%
10g
$5831.00 2024-05-06

Methyl 2,6-dichloro-3-formylbenzoate 関連文献

Methyl 2,6-dichloro-3-formylbenzoateに関する追加情報

Methyl 2,6-dichloro-3-formylbenzoate (CAS No. 311348-58-0): An Overview of Its Synthesis, Properties, and Applications

Methyl 2,6-dichloro-3-formylbenzoate (CAS No. 311348-58-0) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique structural features, which include a benzene ring substituted with two chlorine atoms at the 2 and 6 positions and a formyl group at the 3 position, along with a methyl ester group. These functional groups endow the compound with a range of chemical properties that make it valuable for various applications.

The synthesis of Methyl 2,6-dichloro-3-formylbenzoate typically involves a multi-step process. One common approach is to start with 2,6-dichlorobenzoic acid, which can be converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with methanol to form the methyl ester. Finally, the formyl group is introduced through a formylation reaction, often using a Vilsmeier-Haack reagent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). This synthetic route has been well-documented in the literature and is widely used due to its efficiency and reliability.

The physical and chemical properties of Methyl 2,6-dichloro-3-formylbenzoate are crucial for understanding its behavior in various applications. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as dichloromethane, ethyl acetate, and dimethyl sulfoxide (DMSO). Its melting point is around 95°C, and it has a molecular weight of approximately 244.17 g/mol. The presence of the formyl group makes it highly reactive, enabling it to participate in a variety of chemical reactions such as nucleophilic additions and condensations.

In the realm of medicinal chemistry, Methyl 2,6-dichloro-3-formylbenzoate has shown promise as an intermediate in the synthesis of biologically active compounds. Recent studies have explored its potential as a precursor for the development of novel drugs targeting various diseases. For instance, researchers have utilized this compound to synthesize derivatives with anti-inflammatory and anti-cancer properties. The chlorine substituents on the benzene ring can be modified to introduce different functional groups, thereby fine-tuning the pharmacological profile of the final product.

Beyond medicinal applications, Methyl 2,6-dichloro-3-formylbenzoate has found utility in materials science. Its ability to undergo condensation reactions makes it an attractive building block for the synthesis of polymers and other advanced materials. For example, it can be used to create polyesters with unique thermal and mechanical properties. Additionally, the formyl group can be converted into other functional groups such as hydroxymethyl or carboxylic acid groups through reduction or oxidation reactions, further expanding its potential applications.

The environmental impact of Methyl 2,6-dichloro-3-formylbenzoate is an important consideration in its use and disposal. While it is not classified as a hazardous substance under current regulations, proper handling and disposal procedures should be followed to minimize any potential environmental risks. Researchers are also exploring greener synthetic methods to reduce the environmental footprint associated with its production.

In conclusion, Methyl 2,6-dichloro-3-formylbenzoate (CAS No. 311348-58-0) is a multifaceted compound with significant potential in various scientific fields. Its unique structural features and reactivity make it a valuable intermediate in organic synthesis and medicinal chemistry. As research continues to advance, it is likely that new applications for this compound will emerge, further solidifying its importance in the scientific community.

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